Structural Differentiation: N-Ethyl-N-(2-hydroxyethyl)amino vs. 3-Methyl (Anitrazafen) Substituent at the Triazine 3-Position
The target compound differs from anitrazafen (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, CAS 63119-27-7) by replacement of the 3-methyl group with an N-ethyl-N-(2-hydroxyethyl)amino moiety. This substitution increases molecular weight from 307.35 to 380.45 g/mol, introduces one additional hydrogen-bond acceptor (the tertiary amine nitrogen) and one hydrogen-bond donor (the terminal hydroxyl), and adds a flexible ethanol side chain capable of participating in both polar and hydrophobic interactions . The increased topological polar surface area (estimated tPSA shift of approximately +25–30 Ų relative to anitrazafen) predicts altered membrane permeability and solubility profiles .
| Evidence Dimension | Physicochemical properties relevant to drug-likeness and formulation |
|---|---|
| Target Compound Data | MW = 380.45 g/mol; 4 H-bond acceptors; 1 H-bond donor; estimated tPSA ~70–75 Ų; logP estimated ~3.0–3.5 |
| Comparator Or Baseline | Anitrazafen (3-methyl analog): MW = 307.35 g/mol; 3 H-bond acceptors; 0 H-bond donors; estimated tPSA ~43 Ų; logP estimated ~4.0 |
| Quantified Difference | ΔMW = +73.1 g/mol (+23.8%); ΔHBA = +1; ΔHBD = +1; estimated ΔtPSA ≈ +27–32 Ų; estimated ΔlogP ≈ −0.5 to −1.0 |
| Conditions | Calculated physicochemical properties based on molecular structure comparison; tPSA and logP are estimated values. |
Why This Matters
The increased polarity and hydrogen-bonding capacity of the target compound may translate to differentiated aqueous solubility, topical formulation behavior, and membrane transport kinetics compared with anitrazafen, which is a known topical anti-inflammatory agent with COX-2 inhibitory activity [1].
- [1] CommonChemistry CAS. Anitrazafen, CAS Registry Number 63119-27-7. 5,6-Bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine; topical anti-inflammatory agent. View Source
